molecular formula C18H18O5 B1627668 Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate CAS No. 937601-98-4

Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate

Cat. No.: B1627668
CAS No.: 937601-98-4
M. Wt: 314.3 g/mol
InChI Key: JHPGIJXWQOMDPR-UHFFFAOYSA-N
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Description

Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate is an organic compound with the molecular formula C18H18O5. It is a derivative of benzoate and contains both formyl and phenoxy functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-bromopropyl formate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid attacks the bromine atom of 3-bromopropyl formate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(3-(3-carboxyphenoxy)propoxy)benzoic acid.

    Reduction: 4-(3-(3-hydroxyphenoxy)propoxy)benzoic acid.

    Substitution: 4-(3-(3-nitrophenoxy)propoxy)benzoic acid.

Scientific Research Applications

Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenoxy group can interact with hydrophobic regions of biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate: Similar structure but with the formyl group in a different position.

    Methyl 4-(3-(3-hydroxyphenoxy)propoxy)benzoate: Contains a hydroxyl group instead of a formyl group.

    Methyl 4-(3-(3-nitrophenoxy)propoxy)benzoate: Contains a nitro group instead of a formyl group.

Properties

IUPAC Name

methyl 4-[3-(3-formylphenoxy)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-18(20)15-6-8-16(9-7-15)22-10-3-11-23-17-5-2-4-14(12-17)13-19/h2,4-9,12-13H,3,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPGIJXWQOMDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594791
Record name Methyl 4-[3-(3-formylphenoxy)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-98-4
Record name Methyl 4-[3-(3-formylphenoxy)propoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[3-(3-formylphenoxy)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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